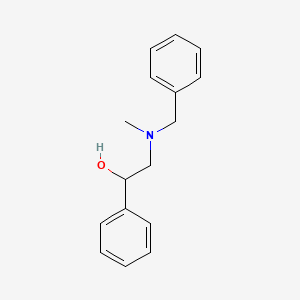

2-(Benzyl(methyl)amino)-1-phenylethanol

Overview

Description

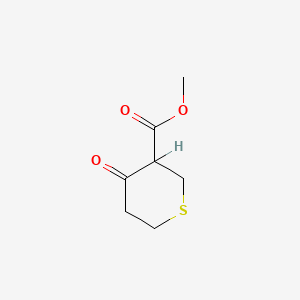

2-(Benzyl(methyl)amino)-1-phenylethanol is a synthetic compound with a variety of potential applications in scientific research . It has a molecular weight of 165.2322 . It is used as an intermediate for the calcium antagonist Nicardipine .

Synthesis Analysis

The synthesis of 2-(Benzyl(methyl)amino)-1-phenylethanol involves several steps. The process starts with the reaction of benzyl chloride and ethanolamine to form 2-(N-Benzyl)aminoethanol. This is then reacted with polyformaldehyde in formic acid at a temperature of 70-80℃ to produce N-Benzyl-N-methyl ethanolamine .Molecular Structure Analysis

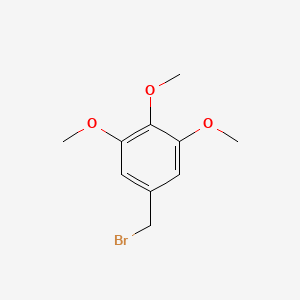

The molecular structure of 2-(Benzyl(methyl)amino)-1-phenylethanol is complex, with a molecular formula of C10H15NO . The structure includes a benzyl group, a methyl group, an amino group, and a phenylethanol group .Scientific Research Applications

Application in Synthetic Strategies of Benzoxazoles

Specific Scientific Field

This compound is being used in the field of Organic Chemistry , specifically in the synthesis of Benzoxazoles .

Summary of the Application

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . 2-(Benzyl(methyl)amino)-1-phenylethanol is used as a starting material for different mechanistic approaches in drug discovery .

Methods of Application or Experimental Procedures

The compound is used in a variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Results or Outcomes

The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Application in Nootropic Drugs

Specific Scientific Field

This compound is being studied in the field of Neuroscience , particularly in the development of Nootropic Drugs .

Summary of the Application

2-(Benzyl(methyl)amino)-1-phenylethanol is a key component in the synthesis of PRL-8-53 , a nootropic drug . Nootropics are substances that can enhance cognitive function, particularly executive functions, memory, creativity, or motivation, in healthy individuals .

Methods of Application or Experimental Procedures

The compound is used in

Application in Nootropic Drugs

Methods of Application or Experimental Procedures

The compound is used in the synthesis of PRL-8-53, which is then administered orally . The exact dosage and administration protocol can vary depending on the specific study or application .

Results or Outcomes

PRL-8-53 has been shown to act as a hypermnesic drug in humans . It has potential benefits for memory enhancement and cognitive function .

Application in Organic Synthesis

Specific Scientific Field

This compound is being used in the field of Organic Chemistry , specifically in Organic Synthesis .

Summary of the Application

2-(Benzyl(methyl)amino)-1-phenylethanol is used in the synthesis of various organic compounds . It can be used in the dehydrative amination of alcohols .

Methods of Application or Experimental Procedures

The compound is used in a protocol for the dehydrative amination of alcohols in water using a water-soluble calix . This allows an environmentally benign synthesis of benzylic and allylic amines .

Results or Outcomes

The use of 2-(Benzyl(methyl)amino)-1-phenylethanol in organic synthesis can lead to the production of a variety of organic compounds . This can have various applications in different fields, including medicine and materials science .

properties

IUPAC Name |

2-[benzyl(methyl)amino]-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCYDMAVKVKJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440400 | |

| Record name | 2-(benzyl(methyl)amino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyl(methyl)amino)-1-phenylethanol | |

CAS RN |

29194-04-5 | |

| Record name | 2-(benzyl(methyl)amino)-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)